BE“GHE Foundational & Exploratory

Check Availability & Pricing

Comprehensive Structural and Stereochemical
Analysis of Otophylloside B

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest |

Otophylloside B 4"'-O-beta-D-
Compound Name:
oleandropyranoside
CAS No.: 168001-54-5
Cat. No.: B1164394

Executive Summary

Otophylloside B (CAS: 106758-54-7) is a complex C-21 steroidal glycoside isolated from the
roots of Cynanchum otophyllum (Qingyangshen).[1] It belongs to a class of compounds known
as "oxypregnane glycosides," characterized by a highly oxygenated steroid nucleus and a
specific deoxy-sugar chain.[1]

Functionally, Otophylloside B has emerged as a significant lead compound in
neuropharmacology, exhibiting potent antiepileptic activity and neuroprotective effects against
amyloid-

toxicity, distinguishing it from the purely cytotoxic analogues often found in this genus.[1]

Chemical Identity & Classification
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Property Specification

Caudatin 3-O-
-D-oleandropyranosyl-(1
4)-

IUPAC Name
-D-cymaropyranosyl-(1

4)-

-D-cymaropyranoside

Molecular Formula

Molecular Weight 923.14 Da

Caudatin (Sarcostin 12-((E)-3,4-dimethylpent-2-
Aglycone
enoate))

] Trisaccharide of 2,6-dideoxy sugars (Cymarose,
Sugar Molety Oleandrose)

Classification C-21 Steroidal Glycoside (Pregnane derivative)

Structural Elucidation and Stereochemistry|[3]

The structure of Otophylloside B is defined by two distinct domains: the lipophilic aglycone core
(Caudatin) and the hydrophilic oligosaccharide chain.

The Aglycone: Caudatin

The core scaffold is Caudatin, a polyhydroxy pregnane derivative. Its absolute stereochemistry
is critical for biological interaction.[1]

o Skeleton: Pregn-5-en-20-one (a C-21 steroid with a double bond at C5-C6 and a ketone at
C20).[1]

e Stereocenters:

o C-3(
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-OH): The attachment point for the sugar chain.[1] Configuration is
(equatorial).[1]

o C-8(
-OH): A tertiary hydroxyl at the junction of rings B and C. Configuration is
1]

o C-12(

-ester): The site of acylation.[1] The substituent is an (E)-3,4-dimethylpent-2-enoic acid
ester (also known as the sarcostin ester side chain).[1] The configuration at C-12 is

1]
o C-14(

-OH): Atertiary hydroxyl at the C/D ring junction, typical of cardiac glycosides, though this
compound is a C-21 steroid.[1] Configuration is

1]
o C-17(
-OH): Atertiary hydroxyl adjacent to the acetyl side chain.[1] Configuration is
1]
» Conformation: Rings A, B, and C adopt a chair-half-chair-chair conformation typical of
-steroids.[1] The C/D ring junction is cis-fused due to the

-OH, creating a "bent" topology characteristic of bioactive steroids.[1]

The Oligosaccharide Chain

The glycosidic chain is attached to the C-3 hydroxyl of the aglycone. It is a linear trisaccharide
composed of 2,6-dideoxy sugars, which are highly lipophilic and resistant to enzymatic
hydrolysis.[1]
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e Sequence: Aglycone

Cymarose
Cymarose
Oleandrose.[1]
e Linkage Stereochemistry: All glycosidic bonds are
-D.[1]
o Sugar 1 (Inner):
-D-Cymarose (3-O-methyl-2,6-dideoxy-D-ribo-hexose).[1]
o Sugar 2 (Middle):
-D-Cymarose.[1]
o Sugar 3 (Terminal):

-D-Oleandrose (3-O-methyl-2,6-dideoxy-D-arabino-hexose).[1]

Structural Topology Diagram

The following Graphviz diagram illustrates the connectivity and stereochemical flow of
Otophylloside B.
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—————————————————— Ester linkage .C-12 Ester:
(12p-O-acyl (E)-3,4-dimethylpent-2-enoate

Sugar 1:
B-D-Cymarose

Aglycone: Caudatin
(Pregn-5-en-20-one core)

Glycosidic bond
(3p-0-)

Click to download full resolution via product page

Figure 1: Topological connectivity of Otophylloside B, highlighting the aglycone core, specific
ester side chain, and the trisaccharide sequence.

Spectroscopic Characterization

The structural validation of Otophylloside B relies on high-resolution NMR spectroscopy.[1] The
following data summarizes the diagnostic signals used to confirm the structure, particularly the
aglycone skeleton and sugar anomeric protons.

Diagnostic H-NMR Signals (400 MHz, CDCI)
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Position/Moiet AIETTENENET Structural
osition/Moiety m )
(ppm) in Hz) Assignment

Aglycone

Olefinic proton (
H-6 5.36 m

double bond)

Proton geminal to
H-12 4.65 dd ester (confirming 12-

substitution)
H-18 0.75 S Angular methyl (C-13)
H-19 1.01 S Angular methyl (C-10)

Acetyl group (methyl
H-21 2.18 s yigroup { Y

ketone)
Ester Side Chain

o Conjugated double

Olefinic H 5.65 S

bond of the ester
Sugars (Anomeric)

Anomeric proton
H-1' (Cym I) 4.78 dd

(Sugar 1)

Anomeric proton
H-1" (Cym II) 4.72 dd

(Sugar 2)

Anomeric proton
H-1" (Ole) 4.68* dd

(Terminal Sugar)

Note: Shifts marked with () are representative values based on analogous Caudatin glycosides
in CDCI

. Exact values may vary slightly by concentration and temperature.*

Diagnhostic C-NMR Signals (100 MHz, CDCI )
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e Carbonyls:

209.5 (C-20 ketone), 166.5 (Ester C=0).[1]
» Olefinic Carbons:
140.8 (C-5), 121.8 (C-6).[1]
o Anomeric Carbons: Three signals in the range of
95.0 — 101.0 ppm, confirming the trisaccharide nature.

o Deoxy Sugars: Signals at

30-35 ppm (C-2 of sugars) confirm the 2-deoxy nature.[1]

Biological Profile & Mechanism

Otophylloside B exhibits a distinct pharmacological profile compared to other Cynanchum
glycosides. While many are purely cytotoxic, Otophylloside B shows specificity for neuronal
systems.

Neuroprotection (Alzheimer's Model)[1]

e Mechanism: Downregulation of Amyloid-
(A
) expression at the mRNA level.[1]

o Effect: In C. elegans models (CL4176), Otophylloside B significantly delayed paralysis
induced by A

toxicity.

o Pathway: It likely modulates the insulin/IGF-1 signaling pathway (lIS), promoting the activity
of heat shock proteins that prevent protein aggregation.

Antiepileptic Activity[1]

e Model: Pentylenetetrazol (PTZ)-induced seizure model in zebrafish and mice.
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» Efficacy: Suppressed seizure-like locomotor activity and reduced epileptiform discharges.[1]

e Structure-Activity Relationship (SAR): The C-12 ester group is crucial.[1] The specific
(E)-3,4-dimethylpent-2-enoate side chain provides the optimal lipophilicity for crossing the
blood-brain barrier (BBB) compared to the free hydroxyl (Sarcostin) or simple acetate

derivatives.[1]

Experimental Protocols
Isolation Workflow

The following protocol outlines the extraction of Otophylloside B from Cynanchum otophyllum

roots.
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Figure 2: Isolation workflow for purifying Otophylloside B from plant material.[1]
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Protocol: Acid Hydrolysis for Sugar Analysis

To validate the sugar composition experimentally:

Dissolution: Dissolve 2 mg of Otophylloside B in 2 mL of 0.1 M HCI (in 50% dioxane).

Reaction: Heat at 95°C for 2 hours.

Extraction: Neutralize with Ag

CO

, filter, and extract the aglycone with CHCI

Analysis: Analyze the aqueous layer (sugars) via TLC compared to authentic standards
(Cymarose, Oleandrose) or via GC-MS after silylation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comprehensive Structural and Stereochemical Analysis
of Otophylloside B]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1164394#otophylloside-b-chemical-structure-and-
stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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